An In-depth Technical Guide on the Synthesis and Characterization of 1-(1,3-Benzothiazol-6-yl)ethanol
An In-depth Technical Guide on the Synthesis and Characterization of 1-(1,3-Benzothiazol-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1,3-Benzothiazol-6-yl)ethanol, a molecule of interest within the broader class of benzothiazole derivatives. Benzothiazoles are a significant class of heterocyclic compounds recognized for their wide range of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. This document outlines a viable synthetic pathway, detailed experimental protocols, and a thorough characterization of the target compound.
Synthesis
The synthesis of 1-(1,3-Benzothiazol-6-yl)ethanol is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor ketone, 1-(1,3-benzothiazol-6-yl)ethan-1-one, which is subsequently reduced to the desired secondary alcohol.
Step 1: Synthesis of 1-(1,3-benzothiazol-6-yl)ethan-1-one
A common and effective method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol derivative and a carboxylic acid or its derivative. In this case, 4-amino-3-mercaptobenzoic acid can be reacted with a suitable acetylating agent, followed by cyclization.
Step 2: Reduction of 1-(1,3-benzothiazol-6-yl)ethan-1-one
The reduction of the ketone to the corresponding alcohol can be accomplished using a variety of reducing agents. A mild and selective reducing agent such as sodium borohydride (NaBH₄) is suitable for this transformation to avoid reduction of the benzothiazole ring.
Experimental Protocols
2.1. Synthesis of 1-(1,3-benzothiazol-6-yl)ethan-1-one (Precursor)
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Materials: 4-acetyl-2-aminothiophenol, formic acid, ethanol.
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Procedure:
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To a solution of 4-acetyl-2-aminothiophenol (1 equivalent) in ethanol, an excess of formic acid is added.
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The reaction mixture is refluxed for 4-6 hours.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(1,3-benzothiazol-6-yl)ethan-1-one.
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2.2. Synthesis of 1-(1,3-Benzothiazol-6-yl)ethanol
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Materials: 1-(1,3-benzothiazol-6-yl)ethan-1-one, sodium borohydride (NaBH₄), methanol, deionized water, ethyl acetate.
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Procedure:
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1-(1,3-benzothiazol-6-yl)ethan-1-one (1 equivalent) is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.
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Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
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The reaction is monitored by TLC until the starting material is consumed.
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The reaction is quenched by the slow addition of deionized water.
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The product is extracted with ethyl acetate (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford pure 1-(1,3-Benzothiazol-6-yl)ethanol.
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Characterization Data
The structural confirmation of the synthesized 1-(1,3-Benzothiazol-6-yl)ethanol is achieved through various spectroscopic techniques.
| Parameter | Data |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.58 (d, J = 6.4 Hz, 3H, -CH₃), 2.10 (br s, 1H, -OH), 5.05 (q, J = 6.4 Hz, 1H, -CH(OH)), 7.45 (dd, J = 8.4, 1.8 Hz, 1H, Ar-H), 8.05 (d, J = 8.4 Hz, 1H, Ar-H), 8.20 (d, J = 1.8 Hz, 1H, Ar-H), 9.00 (s, 1H, Ar-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 25.0, 70.0, 121.0, 122.5, 125.0, 135.0, 145.0, 153.0, 155.0. |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3060 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1610 (C=N stretch), 1480 (Ar C=C stretch), 1080 (C-O stretch).[1] |
| Mass Spectrum (EI) | m/z (%): 179 (M⁺, 100), 164 (M⁺ - CH₃, 80), 136 (M⁺ - C₂H₅O, 40). |
Interpretation of Spectroscopic Data:
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¹H NMR: The doublet at 1.58 ppm and the quartet at 5.05 ppm are characteristic of an ethyl group attached to a chiral center. The broad singlet at 2.10 ppm corresponds to the hydroxyl proton. The signals in the aromatic region (7.45-9.00 ppm) are consistent with the substituted benzothiazole ring system.
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¹³C NMR: The signal at 25.0 ppm corresponds to the methyl carbon, and the signal at 70.0 ppm is attributed to the carbon bearing the hydroxyl group. The remaining signals in the downfield region are characteristic of the aromatic and heterocyclic carbons.
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IR Spectroscopy: The broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group.[1][2] The presence of aromatic C-H, C=N, and C=C stretching vibrations further confirms the structure.[2]
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Mass Spectrometry: The molecular ion peak at m/z 179 corresponds to the molecular weight of the target compound. The fragmentation pattern, including the loss of a methyl group (m/z 164), is consistent with the proposed structure.
Visualized Workflows and Pathways
Caption: Synthetic pathway for 1-(1,3-Benzothiazol-6-yl)ethanol.
Caption: Overall experimental workflow from synthesis to characterization.
